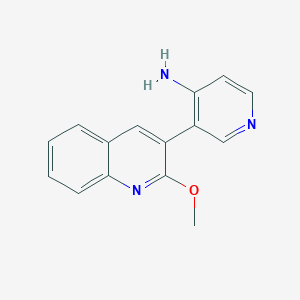
3-(2-methoxyquinolin-3-yl)pyridin-4-amine
Overview
Description
Quinoline and pyridine are nitrogen-containing heterocyclic compounds that are widely used in medicinal chemistry . They are key components in many biologically active compounds, including antimalarial, antimicrobial, and anticancer agents . The methoxy group attached to the quinoline ring could potentially enhance the lipophilicity of the compound, which might improve its ability to cross cell membranes.
Synthesis Analysis
The synthesis of quinoline and pyridine derivatives has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also employed .Molecular Structure Analysis
The molecular structure of quinoline and pyridine derivatives plays a crucial role in their biological activity. The planarity of the pyridoquinazoline tricyclic system, for instance, was found to be mandatory to maintain protein kinase inhibitory potency .Chemical Reactions Analysis
Quinoline and pyridine derivatives can undergo various chemical reactions, including cross-coupling with Grignard reagents, alkylation, and reactions with acetic anhydride or DMF .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline and pyridine derivatives can be influenced by various factors such as the presence of substituents on the heterocyclic ring .Mechanism of Action
Safety and Hazards
Future Directions
The future research directions in the field of quinoline and pyridine derivatives are vast. There is a continuous need for the development of novel derivatives with improved pharmacodynamic and pharmacokinetic properties . The design of new molecules often starts by studying the binding conformation of existing compounds .
Properties
IUPAC Name |
3-(2-methoxyquinolin-3-yl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-19-15-11(12-9-17-7-6-13(12)16)8-10-4-2-3-5-14(10)18-15/h2-9H,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVLCOBCZGAHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2C=C1C3=C(C=CN=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-fluorobenzyl)thio]phenyl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3800444.png)
![4-[(1-{4-[2-(2-methoxyphenyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B3800449.png)
![(3S*,4S*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B3800452.png)
![1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-isopropylpiperazine](/img/structure/B3800460.png)
![2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine](/img/structure/B3800478.png)
![ethyl 4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B3800479.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)piperidin-3-ol](/img/structure/B3800480.png)
![N-[(3S*,4R*)-4-methoxytetrahydrofuran-3-yl]-4-[(pyridin-2-ylthio)methyl]benzamide](/img/structure/B3800481.png)
![3-(3-methylbutyl)-5-(1,3-thiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3800482.png)
![N-[(2R*,4R*,6S*)-2-cyclohexyl-6-(1-methyl-1H-imidazol-5-yl)tetrahydro-2H-pyran-4-yl]benzamide](/img/structure/B3800488.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2,2-dimethylpropyl)-3-piperidinyl]piperazine](/img/structure/B3800490.png)
![4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine](/img/structure/B3800500.png)
amino]methyl}nicotinic acid](/img/structure/B3800501.png)
![7-chloro-3,5-dimethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B3800513.png)
